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Executive Summary

Metconazole is a broad-spectrum triazole fungicide widely used in agriculture. Its primary mode
of action is the inhibition of ergosterol biosynthesis in fungi, a crucial component of their cell
membranes. In mammals, metconazole primarily targets the liver, inducing effects through the
inhibition of cytochrome P450 enzymes and interaction with nuclear receptors. This guide
provides a comprehensive overview of the toxicological profile of metconazole, summarizing
key findings from a range of studies. Due to a lack of publicly available data, the toxicological
profile of its deuterated analog is discussed in the context of the known effects of deuterium
substitution on drug metabolism and toxicity, highlighting a significant data gap for this specific
compound. All quantitative data are presented in structured tables, and detailed experimental
protocols based on international guidelines are provided. Furthermore, signaling pathways and
experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Metconazole

Metconazole is a systemic fungicide that belongs to the triazole class of chemicals.[1] It is
effective against a wide range of fungal pathogens in various crops.[1] Its mechanism of action
involves the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis
of ergosterol, a vital component of fungal cell membranes.[2] This disruption of ergosterol
synthesis leads to fungal cell death.[1]
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Deuterated Analog of Metconazole

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a
strategy employed in drug development to favorably alter the pharmacokinetic and toxicological
properties of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen
bond, which can slow down metabolic processes, particularly those mediated by cytochrome
P450 enzymes. This can lead to increased drug exposure, a longer half-life, and potentially
altered toxicity profiles, sometimes resulting in reduced toxicity by minimizing the formation of
toxic metabolites.

Currently, there is a significant lack of publicly available toxicological data specifically for the
deuterated analog of metconazole. Therefore, its toxicological profile cannot be detailed with
the same level of certainty as the parent compound. The information presented in this guide for
the deuterated analog is based on the general principles of how deuteration can affect the
metabolism and toxicity of xenobiotics. Further research is imperative to establish a definitive
toxicological profile for deuterated metconazole.

Toxicological Profile of Metconazole

The toxicological database for metconazole is extensive, with studies conducted across various
species and endpoints to assess its potential hazards to human health and the environment.

Acute Toxicity

Metconazole exhibits low acute toxicity via the oral, dermal, and inhalation routes.[1] It is
moderately toxic to rats and highly toxic to mice when administered as a single oral dose.[1] It
Is a moderate eye irritant but not a skin irritant or a skin sensitizer.[1]

Table 1: Acute Toxicity of Metconazole
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Study Type Species Route Results Reference
Acute Oral LD50:

o Rat Oral ) [1]
Toxicity Moderately Toxic
Acute Oral LD50: Highly

o Mouse Oral ) [1]
Toxicity Toxic
Acute Dermal ] LD50: Low

o Rat, Rabbit Dermal o [1]
Toxicity Toxicity
Acute Inhalation ) LC50: Low

o Rat Inhalation o [1]
Toxicity Toxicity

o . Moderately
Eye Irritation Rabbit Ocular o [1]
Irritating
Dermal Irritation Rabbit Dermal Non-irritating [1]
Dermal ) ) -
o Guinea Pig Dermal Not a sensitizer [1]
Sensitization

Subchronic and Chronic Toxicity

Repeated-dose studies have identified the liver as the primary target organ for metconazole
toxicity in mammals.[3][4] Effects observed in subchronic and chronic studies in rats, mice, and
dogs include increased liver weights, hepatocellular hypertrophy, and vacuolation.[3][5] Other
effects noted at higher doses include changes in the spleen, kidneys, and blood parameters.[3]
[4] In a 90-day study in dogs, cataracts were observed at the highest dose tested.[4]

Table 2: Subchronic and Chronic Toxicity of Metconazole
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Study Type

Species Duration

Key
Findings

NOAELI/LO
AEL

Reference

28-Day Oral
Toxicity

Rat 28 days

Decreased
body weight,
increased
liver and
kidney
weight,
hepatocellula
r hypertrophy
and

vacuolation.

LOAEL =
90.5 [5]
mg/kg/day

90-Day Oral
Toxicity

Rat 90 days

Increased
spleen weight
and hepatic

vacuolation.

LOAEL =
19.2 [3]
mg/kg/day

Chronic Oral

Toxicity

Rat 2 years

Increased
liver weights,
hepatocellula
r lipid
vacuolation,
and
centrilobular

hypertrophy.

LOAEL =
13.1 [5]
mg/kg/day

Chronic Oral

Toxicity

Dog 1 year

Decreased
body weight
gain,
increased
Kupffer cell
pigmentation,
increased
alkaline
phosphatase

activity.

- [4]
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Carcinogenicity

Metconazole has been classified as "not likely to be carcinogenic to humans".[5] While liver
tumors were observed in mice, they were determined to occur through a non-genotoxic,
mitogenic mode of action.[5] No treatment-related increases in tumors were observed in rat

carcinogenicity studies.[4]

Table 3: Carcinogenicity of Metconazole

Species Duration Findings Classification Reference
Liver tumors ]
Not likely to be
observed (non- ) )
Mouse 18 months ) carcinogenic to [5]
genotoxic mode
) humans
of action)
No treatment- Not likely to be
Rat 2 years related increase carcinogenic to [4]
in tumors humans
Genotoxicity

Metconazole is considered to be non-genotoxic.[6] It has tested negative in a battery of in vitro
and in vivo genotoxicity assays, including the Ames test for bacterial reverse mutation.[6]

Table 4: Genotoxicity of Metconazole
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Metabolic
Assay Type System L. Result Reference
Activation
Bacterial
Reverse o . . _
) S. typhimurium With and Without  Negative [6]
Mutation (Ames
Test)
In vitro
Chromosomal Mammalian Cells ~ With and Without = Negative [6]
Aberration
In vivo
) Rodent Bone )
Micronucleus N/A Negative [6]
Marrow
Test

Reproductive and Developmental Toxicity

Developmental effects with metconazole have been observed in rats and rabbits, but generally
at dose levels that also caused maternal toxicity.[3] In rats, skeletal variations were seen in the
presence of maternal toxicity.[3] In rabbits, increased post-implantation loss and reduced fetal
body weights occurred at maternally toxic doses.[3] A two-generation reproduction study in rats
showed offspring toxicity only at the highest dose tested, which also produced parental toxicity.
[3] The fetus appears to be more sensitive to metconazole than the adult animal.[1]

Table 5: Reproductive and Developmental Toxicity of Metconazole
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Study Type Species

NOAEL/LOAEL
Key Findings (Developmenta Reference

)

Developmental
o Rat
Toxicity

Skeletal
variations at
- (3]

maternally toxic
doses.

Developmental )
o Rabbit
Toxicity

Increased post-

implantation loss

and reduced fetal NOAEL: 4 mg/kg 7]
body weights at bw/day

maternally toxic

doses.

Two-Generation
_ Rat
Reproduction

Offspring toxicity

(reduced body

weights,

decreased - [3]
viability) only at

parentally toxic

doses.

Ecotoxicity

Metconazole is classified as toxic to aquatic life with long-lasting effects.[8] It is moderately to

highly toxic to fish and aquatic invertebrates. It is also toxic to algae. Metconazole is persistent

in the environment.[8]

Table 6: Ecotoxicity of Metconazole
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Organism Test Type Endpoint Value Reference

Fish (Rainbow

Acute 96-hr LC50 Moderately Toxic  [4]
Trout)
Aquatic
Invertebrate Acute 48-hr EC50 Highly Toxic [4]
(Daphnia magna)
Algae Growth Inhibition ~ 72-hr EC50 Toxic [4]
Earthworm Acute 14-day LC50 - [4]
Bird (Bobwhite ) i

Acute Oral LD50 Slightly Toxic [4]

Qualil)

Experimental Protocols

The toxicological evaluation of metconazole has been conducted following internationally
recognized guidelines, primarily those from the Organisation for Economic Co-operation and
Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical
Safety and Pollution Prevention (OCSPP).

General Study Design

A typical toxicology study involves the administration of the test substance to laboratory
animals at various dose levels, including a control group that does not receive the substance.
Key parameters such as clinical signs, body weight, food consumption, hematology, clinical
chemistry, and organ weights are monitored. At the end of the study, a comprehensive
necropsy and histopathological examination of tissues are performed.

Caption: A generalized workflow for a typical in vivo toxicology study.

Key Experimental Methodologies

e Acute Oral Toxicity (OECD 423/OCSPP 870.1100): This study is typically conducted in rats
or mice. The test substance is administered by oral gavage in a single dose. Animals are
observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 (lethal dose
for 50% of the animals) is determined.
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Chronic Toxicity/Carcinogenicity (OECD 452/451, OCSPP 870.4100/870.4200): These long-
term studies (typically 2 years in rats, 18 months in mice) involve daily administration of the
test substance in the diet or by gavage. The studies are designed to identify chronic toxicity
and potential carcinogenicity.[9]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471/OCSPP 870.5100): This in vitro
assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in the
histidine or tryptophan operon, respectively.[10] The test substance is incubated with the
bacteria in the presence and absence of a metabolic activation system (S9 mix).[10] A
positive result is indicated by a significant increase in the number of revertant colonies.[10]

In Vitro Chromosomal Aberration Test (OECD 473/OCSPP 870.5375): Cultured mammalian
cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test
substance with and without metabolic activation.[11] Cells are harvested at metaphase and
analyzed for chromosomal abnormalities.[11]

Reproductive and Developmental Toxicity (OECD 416/414, OCSPP 870.3800/870.3700):

o Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is
administered to male and female animals (usually rats) for one generation before mating,
during mating, gestation, and lactation. The F1 generation is also exposed and mated to
produce an F2 generation. The study assesses effects on fertility and reproductive
performance.

o Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals (usually rats and
rabbits) are dosed with the test substance during the period of organogenesis. Fetuses
are examined for external, visceral, and skeletal abnormalities.[12]

Ecotoxicity Tests:

o Algal Growth Inhibition Test (OECD 201): The growth of a selected algal species is
monitored over 72 hours in the presence of various concentrations of the test substance.

o Daphnia sp. Acute Immobilisation Test (OECD 202): The mobility of Daphnia magna is
observed over 48 hours of exposure to the test substance.
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o Earthworm Acute Toxicity Test (OECD 207): Earthworms are exposed to the test
substance in artificial soil for 14 days, and mortality and sublethal effects are assessed.

Mechanism of Action and Signaling Pathways
Fungal Toxicity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of metconazole in fungi is the inhibition of the cytochrome
P450 enzyme lanosterol 14a-demethylase (CYP51).[13] This enzyme is critical for the
conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that
regulates fluidity and integrity.[13] The inhibition of CYP51 leads to a depletion of ergosterol
and an accumulation of toxic 14a-methylated sterols, resulting in impaired cell membrane
function and ultimately, fungal cell death.[14]

Metconazole Lanosterol )
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Caption: Mechanism of action of Metconazole in fungal cells.

Mammalian Toxicity: Cytochrome P450 Inhibition and
Nuclear Receptor Activation

In mammals, the toxicological effects of metconazole, particularly in the liver, are linked to its
interaction with cytochrome P450 (CYP) enzymes and nuclear receptors.[15] While the
inhibition of fungal CYP51 is specific, triazole fungicides can also inhibit mammalian CYP
enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous
compounds.[16] Inhibition of these enzymes can lead to altered drug metabolism and potential
drug-drug interactions.[17]

Furthermore, triazole fungicides, including metconazole, have been shown to activate nuclear
receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor
(CAR).[18][19] These receptors are key regulators of xenobiotic metabolism and disposition.
[18] Activation of PXR and CAR can lead to the induction of genes encoding drug-metabolizing
enzymes and transporters, which is an adaptive response to chemical exposure.[20] However,
prolonged activation can contribute to liver hypertrophy and potentially other adverse effects.
[20]
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Caption: Proposed signaling pathway of Metconazole in mammalian liver cells.
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Conclusion

Metconazole is a fungicide with a well-characterized toxicological profile in mammals, with the
liver being the primary target organ. Its effects are mediated through the inhibition of
cytochrome P450 enzymes and the activation of nuclear receptors. It is not considered to be
carcinogenic or genotoxic. Developmental and reproductive effects are generally observed at
doses that are also toxic to the parent animals. A significant data gap exists for the deuterated
analog of metconazole. While deuteration has the potential to alter its metabolic profile and
toxicity, specific studies are required to confirm these effects. This guide provides a
comprehensive summary of the available data on metconazole and highlights the need for
further research into its deuterated counterpart to ensure a thorough understanding of its
potential risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. canada.ca [canada.ca]

. echemi.com [echemi.com]

. Federal Register :: Metconazole; Pesticide Tolerances [federalregister.gov]
. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

. Federal Register :: Metconazole; Pesticide Tolerances [federalregister.gov]
. downloads.regulations.gov [downloads.regulations.gov]

. fsc.go.jp [fsc.go.jp]

. European Union Renews Approval of Metconazole as Candidate for Substitution -
Foresight [useforesight.io]

°
[e0] ~ (o)) )] EaN w N -

e 9. iitri.org [iitri.org]
e 10. Ames test - Wikipedia [en.wikipedia.org]

e 11. nelsonlabs.com [nelsonlabs.com]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b12392486?utm_src=pdf-custom-synthesis
https://www.canada.ca/content/dam/hc-sc/migration/hc-sc/cps-spc/alt_formats/pdf/pubs/pest/_decisions/rd2015-02/rd2015-02-eng.pdf
https://www.echemi.com/cms/1980454.html
https://www.federalregister.gov/documents/2012/05/04/2012-10689/metconazole-pesticide-tolerances
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P100C251.TXT
https://www.federalregister.gov/documents/2015/05/29/2015-12936/metconazole-pesticide-tolerances
https://downloads.regulations.gov/EPA-HQ-OPP-2015-0013-0022/content.pdf
https://www.fsc.go.jp/english/evaluationreports/pesticide/metconazole.pdf
https://www.useforesight.io/news/european-union-renews-approval-of-metconazole-as-candidate-for-substitution
https://www.useforesight.io/news/european-union-renews-approval-of-metconazole-as-candidate-for-substitution
https://iitri.org/wp-content/uploads/2020/06/IITRI_Carcinogenicity_flyer.pdf
https://en.wikipedia.org/wiki/Ames_test
https://www.nelsonlabs.com/testing/genotoxicity/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

e 13. What are Ergosterol biosynthesis inhibitors and how do they work?
[synapse.patsnap.com]

e 14. mdpi.com [mdpi.com]
e 15. researchgate.net [researchgate.net]

e 16. The enzymatic basis of drug-drug interactions with systemic triazole antifungals -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 17. Drug-drug interactions between triazole antifungal agents used to treat invasive
aspergillosis and immunosuppressants metabolized by cytochrome P450 3A4 - PubMed
[pubmed.ncbi.nim.nih.gov]

e 18. Inhibition of drug metabolism by blocking the activation of nuclear receptors by
ketoconazole - PubMed [pubmed.ncbi.nim.nih.gov]

e 19. Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts
toxicity and categorizes chemicals based on mechanisms of toxicity - PubMed
[pubmed.ncbi.nim.nih.gov]

e 20. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Toxicological Profile of Metconazole and its Deuterated
Analog: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392486#toxicological-profile-of-metconazole-and-
its-deuterated-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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